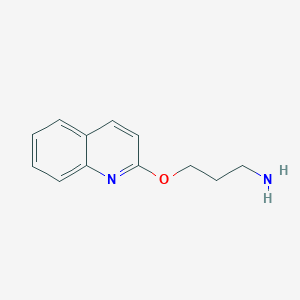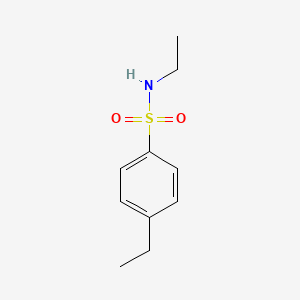![molecular formula C13H8BrFO2 B13624845 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. One method involves the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The reaction is carried out in the presence of CuCl as a catalyst .
Industrial Production Methods: Industrial production methods for biphenyl compounds, including 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid, often involve catalytic coupling reactions such as the Suzuki, Negishi, and Stille reactions. These methods are preferred due to their efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives .
Scientific Research Applications
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 5-Bromo-2-fluorocinnamic acid
- 2-Fluoro-4-bromobiphenyl
Comparison: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the biphenyl structure, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, making it more versatile in various applications .
Properties
Molecular Formula |
C13H8BrFO2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
InChI Key |
AAPGKPOQYIOPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


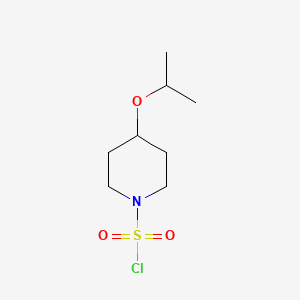
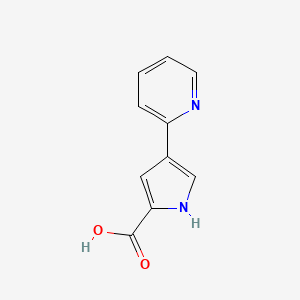
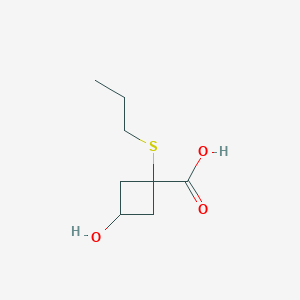
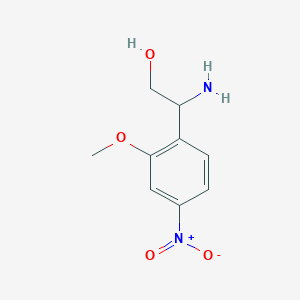
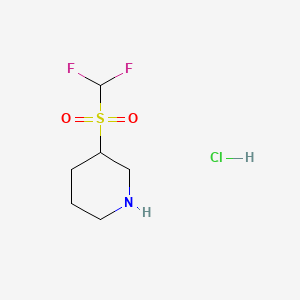

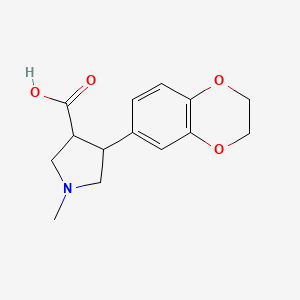
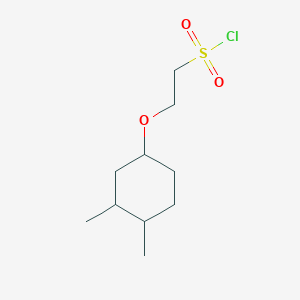


![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
